Ethane, 1-(difluoromethoxy)-1,1,2,2-tetrafluoro-
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Overview
Description
Ethane, 1-(difluoromethoxy)-1,1,2,2-tetrafluoro- is a halogenated ether compound It is known for its unique chemical structure, which includes multiple fluorine atoms and a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1-(difluoromethoxy)-1,1,2,2-tetrafluoro- typically involves the reaction of ethane derivatives with difluoromethylating agents. One common method includes the use of difluorocarbene precursors, which react with ethane under controlled conditions to introduce the difluoromethoxy group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize advanced chemical reactors and precise control of reaction parameters to achieve efficient production. The use of non-ozone depleting difluorocarbene reagents has been a significant advancement in the industrial synthesis of such fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions
Ethane, 1-(difluoromethoxy)-1,1,2,2-tetrafluoro- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the difluoromethoxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different fluorinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles, with reactions typically conducted in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various fluorinated ethers, while oxidation can produce difluoromethoxy-substituted carbonyl compounds .
Scientific Research Applications
Ethane, 1-(difluoromethoxy)-1,1,2,2-tetrafluoro- has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Ethane, 1-(difluoromethoxy)-1,1,2,2-tetrafluoro- involves its interaction with specific molecular targets. It can bind to various receptors and enzymes, altering their activity. For instance, it may affect the function of ion channels and transporters, leading to changes in cellular processes. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins, influencing their conformation and activity .
Comparison with Similar Compounds
Similar Compounds
Ethane, 1,1-difluoro-: A simpler fluorinated ethane derivative with fewer fluorine atoms.
1,2-Difluoroethane: Another fluorinated ethane compound with different substitution patterns.
Isoflurane: A halogenated ether used as an inhalational anesthetic, similar in structure but with different functional groups.
Uniqueness
Ethane, 1-(difluoromethoxy)-1,1,2,2-tetrafluoro- is unique due to its combination of a difluoromethoxy group and multiple fluorine atoms. This structure imparts distinct chemical and physical properties, such as high electronegativity and stability, making it valuable in various applications .
Properties
CAS No. |
32778-11-3 |
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Molecular Formula |
C3H2F6O |
Molecular Weight |
168.04 g/mol |
IUPAC Name |
1-(difluoromethoxy)-1,1,2,2-tetrafluoroethane |
InChI |
InChI=1S/C3H2F6O/c4-1(5)3(8,9)10-2(6)7/h1-2H |
InChI Key |
SLSZYCUCKFSOCN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(OC(F)F)(F)F)(F)F |
Origin of Product |
United States |
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